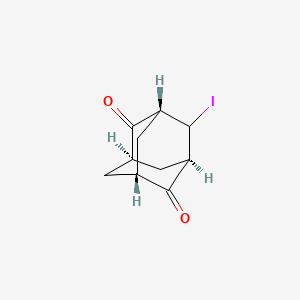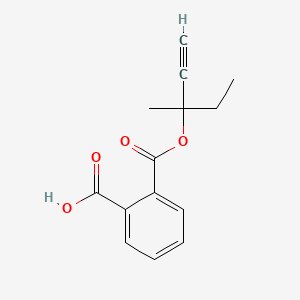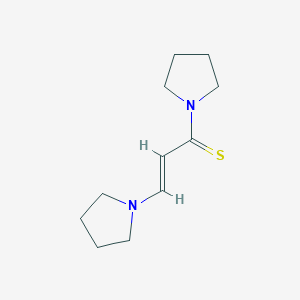
(1R,3R,5R,7R)-4-iodoadamantane-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,3R,5R,7R)-4-iodoadamantane-2,6-dione is a chemical compound that belongs to the class of adamantane derivatives Adamantane is a polycyclic hydrocarbon with a unique cage-like structure, which imparts significant stability and rigidity to its derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3R,5R,7R)-4-iodoadamantane-2,6-dione typically involves the iodination of 2,6-adamantanedione. One common method includes the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions. The reaction proceeds through the formation of an iodonium ion intermediate, which subsequently reacts with the adamantanedione to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(1R,3R,5R,7R)-4-iodoadamantane-2,6-dione undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The ketone groups can be further oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The ketone groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in solvents such as ethanol or tetrahydrofuran.
Major Products Formed
Substitution: Formation of substituted adamantanedione derivatives.
Oxidation: Formation of 2,6-adamantanedicarboxylic acid.
Reduction: Formation of 2,6-adamantanediol.
Scientific Research Applications
(1R,3R,5R,7R)-4-iodoadamantane-2,6-dione has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Investigated for its potential as an antiviral, antibacterial, and anticancer agent due to its unique structure and reactivity.
Materials Science: Utilized in the development of advanced materials, such as polymers and nanomaterials, owing to its rigid and stable adamantane core.
Biological Studies: Employed in the study of enzyme inhibition and protein-ligand interactions, providing insights into biochemical pathways and mechanisms.
Mechanism of Action
The mechanism of action of (1R,3R,5R,7R)-4-iodoadamantane-2,6-dione involves its interaction with molecular targets, such as enzymes or receptors. The iodine atom and ketone groups can form covalent bonds or non-covalent interactions with target molecules, leading to inhibition or modulation of their activity. The rigid adamantane core provides a stable scaffold that enhances binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(1R,3R,5R,7R)-2-Iodo-4,6-adamantanedione: Similar structure but with iodine at a different position.
(1R,3R,5R,7R)-4-Bromo-2,6-adamantanedione: Bromine instead of iodine, leading to different reactivity and applications.
(1R,3R,5R,7R)-4-Chloro-2,6-adamantanedione: Chlorine instead of iodine, affecting its chemical properties and uses.
Uniqueness
(1R,3R,5R,7R)-4-iodoadamantane-2,6-dione is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential for further functionalization. The combination of the rigid adamantane core and reactive iodine and ketone groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
19305-95-4 |
|---|---|
Molecular Formula |
C12H20O2 |
Molecular Weight |
0 |
Synonyms |
(1R,3R,5R,7R)-4-Iodo-2,6-adamantanedione |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








